tert-butyl N-[(E)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]carbamate
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Overview
Description
N’-[1-Amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C13H18ClN3O3 and a molecular weight of 299.76 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-Amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[1-Amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N’-[1-Amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[1-Amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[1-Amino-2-(4-bromophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester
- N’-[1-Amino-2-(4-fluorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester
- N’-[1-Amino-2-(4-methylphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester
Uniqueness
N’-[1-Amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H18ClN3O3 |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
tert-butyl N-[(E)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]carbamate |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-16-11(15)8-19-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18) |
InChI Key |
QRVLGWMUALFVBD-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(\COC1=CC=C(C=C1)Cl)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(COC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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